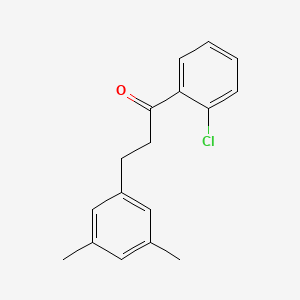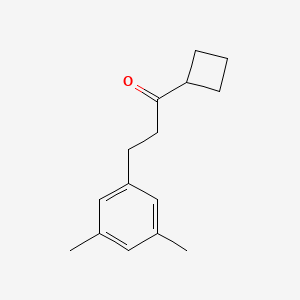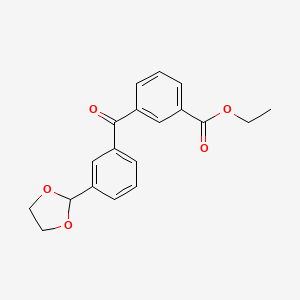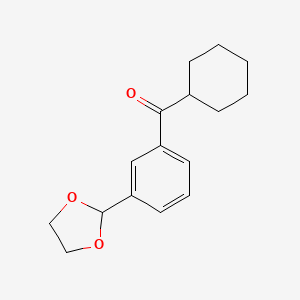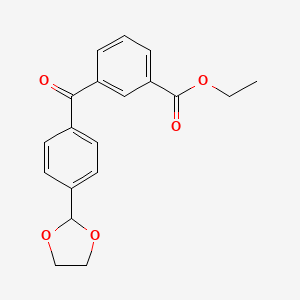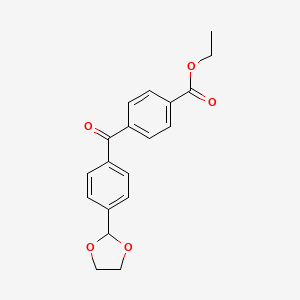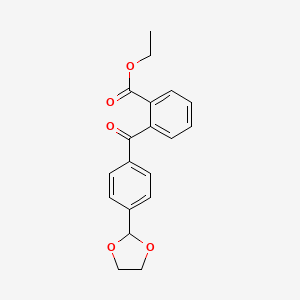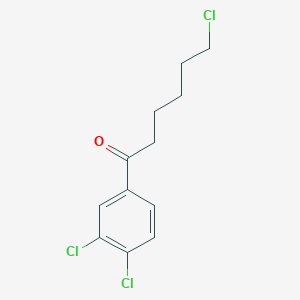
2-Chloro-6-fluoro-3-methoxybenzyl alcohol
説明
The compound of interest, 2-Chloro-6-fluoro-3-methoxybenzyl alcohol, is a chemical entity that appears to be related to various research areas, including the synthesis of benzimidazole derivatives, the creation of complex molecules with potential biological activity, and the study of antimycobacterial agents. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol.
Synthesis Analysis
The synthesis of related compounds involves the use of fluorination reagents and the manipulation of benzylic alcohols. For instance, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives is achieved by fluorinating benzylic alcohols using a specific fluorination reagent, 2-chloro-1,1,2-trifluorotriethylamine . This suggests that a similar approach could potentially be applied to synthesize 2-Chloro-6-fluoro-3-methoxybenzyl alcohol, considering the presence of a benzylic alcohol and a fluorine atom in its structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-6-fluoro-3-methoxybenzyl alcohol is characterized by the presence of aromatic rings, heteroatoms, and substituents that influence the overall geometry and electronic distribution. For example, the crystal structure of a complex molecule containing a triazole ring and methoxy groups is described, with specific dihedral angles between the rings and the role of intermolecular hydrogen bonding in stabilizing the structure . These details highlight the importance of molecular geometry and intermolecular interactions in the structural analysis of such compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar functional groups to 2-Chloro-6-fluoro-3-methoxybenzyl alcohol can be inferred from their interactions and transformations. The synthesis of antimycobacterial purines, for example, involves the introduction of substituents into the purine scaffold, indicating that the methoxybenzyl group can participate in further chemical reactions to yield biologically active molecules . This suggests that 2-Chloro-6-fluoro-3-methoxybenzyl alcohol may also undergo chemical transformations that could modulate its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insights into the behavior of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol. The reported physical data, including NMR chemical shifts, are crucial for understanding the electronic environment of the hydroxy and fluorine substituents . Additionally, the crystallographic data, such as space group, unit cell dimensions, and density, contribute to the understanding of the solid-state properties of these compounds . These properties are essential for predicting the solubility, stability, and overall physicochemical profile of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol.
科学的研究の応用
Aromatic Stacking Interactions in Catalysis
Research on aryl-alcohol oxidase (AAO) emphasizes the importance of aromatic stacking interactions in catalysis. AAO is crucial for lignin degradation, oxidizing benzylic and π system-containing primary alcohols to aldehydes. Studies involving ligand diffusion in AAO from Pleurotus eryngii highlighted a T-shaped stacking interaction essential for hydride and proton transfers during the catalytic process. This interaction facilitates the oxidation of alcohols with halogen substituents through a ping-pong mechanism, while methoxylated alcohols alter the reaction mechanism, forming a ternary complex. The study underlines the influence of electronic properties of substituents on the reaction kinetics and product release in enzymatic catalysis (Ferreira et al., 2015).
Protective Group Chemistry
The development and application of new benzyl ether-type protecting groups for alcohols are significant for synthetic chemistry. One study introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a novel protecting group. This group is stable to oxidizing conditions and fully orthogonal with p-methoxybenzyl groups, demonstrating the strategic use of protecting groups in the synthesis of complex molecules (Crich et al., 2009).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
The photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide (TiO2) catalysts under O2 atmosphere represents another critical area of research. This process, efficient under both UV and visible light irradiation, highlights the role of surface complexes in selective photocatalytic oxidation. It provides insights into the mechanistic aspects of photocatalytic reactions and their potential applications in green chemistry (Higashimoto et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It’s known that benzyl alcohols can have effects on the respiratory system .
Mode of Action
Benzyl alcohols can participate in various organic reactions, such as friedel crafts acylation and clemmensen reduction . These reactions involve the interaction of the benzyl alcohol with other compounds, leading to changes in their structure and properties .
Biochemical Pathways
Benzyl alcohols can be involved in reactions at the benzylic position, which can lead to changes in the structure of the compound and potentially affect various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s action may be influenced by the presence of other substances in its environment .
特性
IUPAC Name |
(2-chloro-6-fluoro-3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCEYXIVHOTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266777 | |
| Record name | 2-Chloro-6-fluoro-3-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methoxybenzyl alcohol | |
CAS RN |
886499-49-6 | |
| Record name | 2-Chloro-6-fluoro-3-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





